1,3-Dimethyl-1H-indazole
Overview
Description
1,3-Dimethyl-1H-indazole is a heterocyclic aromatic organic compound . It is a bicyclic compound consisting of the fusion of benzene and pyrazole . It is an impurity in the synthesis of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .
Synthesis Analysis
The synthesis of this compound involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole. Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl- hydrazones with montmorillonite K-10 under O 2 atmosphere .Physical And Chemical Properties Analysis
Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion. The corresponding pKa values are 1.04 for the equilibrium between indazolium cation and indazole and 13.86 for the equilibrium between indazole and indazolate anion .Scientific Research Applications
1. Mesomeric Betaines and N-Heterocyclic Carbenes of Indazole
1,2-Dimethylindazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin, are pseudo-cross-conjugated mesomeric betaines (PCCMB). They can decarboxylate on heating to produce intermediary N-heterocyclic carbenes of indazole, which can be trapped with iso(thio)cyanates to form amidates. This indicates the potential utility of indazole derivatives in organic synthesis and the creation of new compounds (Schmidt et al., 2006).
2. Activation of the Nitric Oxide Receptor
1-Benzyl-3-(3-dimethylaminopropyloxy)indazole, a derivative of indazole, was identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. The indazole C-3 dimethylaminopropyloxy substituent was critical for enzyme activity. This suggests the role of indazole derivatives in modulating nitric oxide signaling, with implications for cardiovascular and neuronal systems (Selwood et al., 2001).
3. IKK2 Inhibition
1,1-Dimethylethyl4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate, a trisubstituted 1H-indazole, was identified as a potent inhibitor of IKK2. This highlights the application of indazole derivatives in the development of anti-inflammatory drugs (Lin et al., 2008).
4. Study of Supramolecular Structures
The structures of several NH-indazoles were determined using X-ray crystallography, revealing their 1H-tautomer forms and their unique crystallization patterns. This research contributes to the understanding of molecular structures and supramolecular chemistry (Teichert et al., 2007).
5. Anticancer Chemotherapy
Imidazolium [trans-tetrachloro(1H-imidazole)(S-dimethylsulfoxide)ruthenate(III)] (NAMI-A) and indazolium [trans-tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) are ruthenium complexes with anticancer properties. The systematic variation of the azole ligand and their evaluation for anticancer activity highlight the potential of indazole derivatives in developing novel chemotherapeutic agents (Groessl et al., 2007).
Mechanism of Action
Safety and Hazards
1,3-Dimethyl-1H-indazole can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3-dimethylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBJRHTOMKVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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